Methyl 2,4-dicyano-2-methylbutanoate

Description

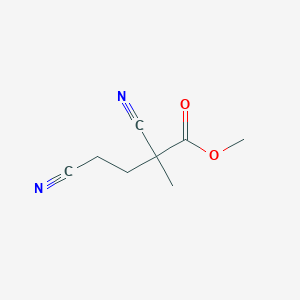

Methyl 2,4-dicyano-2-methylbutanoate (C₉H₁₀N₂O₂) is a methyl ester derivative featuring two cyano (-CN) groups at positions 2 and 4, along with a methyl substituent at the 2-position. Its reactivity is influenced by the electron-withdrawing cyano groups, which enhance electrophilic character at the ester carbonyl, facilitating nucleophilic substitutions or condensations.

Properties

CAS No. |

55084-12-3 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 2,4-dicyano-2-methylbutanoate |

InChI |

InChI=1S/C8H10N2O2/c1-8(6-10,4-3-5-9)7(11)12-2/h3-4H2,1-2H3 |

InChI Key |

CZYFLTYPZHWBSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC#N)(C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dicyano-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of malonic ester derivatives with nitriles under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes alkylation and subsequent cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dicyano-2-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2,4-dicyano-2-methylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,4-dicyano-2-methylbutanoate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Methyl 2,4-dioxo-4-phenylbutanoate (C₁₁H₁₀O₄)

- Structural Differences: Replaces cyano groups with ketone (dioxo) functionalities and includes a phenyl ring at the 4-position.

- Key Properties: Molecular mass: 206.197 g/mol . Reactivity: The dioxo groups enhance keto-enol tautomerism, making it suitable for cyclization reactions, unlike the cyano-dominated reactivity of the target compound. Applications: Used in synthesizing heterocyclic compounds and flavoring agents due to aromatic interactions .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (C₈H₁₇ClNO₂)

- Structural Differences: Features a methylamino group and a dimethyl substituent instead of cyano groups.

- Key Properties: Synthesis: Prepared via HCl-mediated deprotection of a tert-butoxycarbonyl (Boc) group, highlighting its use in peptide-mimetic drug intermediates . Stability: The hydrochloride salt form improves solubility in polar solvents, unlike the neutral, hydrophobic cyano-bearing ester. Spectral Data: ¹H-NMR (DMSO-d6) δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH₃) .

General Methyl Ester Properties (Hypothetical Comparison)

While direct data for this compound is unavailable, methyl esters with electron-withdrawing groups (e.g., cyano, nitro) typically exhibit:

- Enhanced Electrophilicity : Accelerating reactions like Michael additions or nucleophilic acyl substitutions.

- Thermal Stability: Cyano groups may reduce thermal stability compared to alkyl-substituted esters due to increased polarity .

Data Table: Comparative Analysis of Methyl Esters

Research Findings and Limitations

- Gaps in Data : Direct experimental data (e.g., NMR, HPLC) for the target compound remains absent in publicly accessible literature, necessitating further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.